molecular formula C5H8O2S B13983965 1,4-Oxathian-2-one, 3-methyl- CAS No. 35562-74-4

1,4-Oxathian-2-one, 3-methyl-

Cat. No.: B13983965
CAS No.: 35562-74-4
M. Wt: 132.18 g/mol
InChI Key: BAAGPNKNUHVFMV-UHFFFAOYSA-N
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Description

Significance of Sulfur and Oxygen Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. openaccessjournals.com Those incorporating both sulfur and oxygen atoms are of particular interest due to their unique chemical properties and diverse biological activities. openaccessjournals.comnih.govnih.gov These scaffolds are integral to numerous natural products, pharmaceuticals, and advanced materials. openaccessjournals.comacs.org

The presence of both a sulfur and an oxygen atom in the heterocyclic ring imparts a unique electronic and conformational profile. This duality allows for a wide range of chemical transformations and interactions with biological targets. ontosight.ai Researchers have explored these heterocycles for their potential in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govresearchgate.net The ability to modify the oxidation state of the sulfur atom further expands the chemical space and potential applications of these compounds. smolecule.com

Overview of 1,4-Oxathiane (B103149) Scaffolds and Related Ring Systems

The 1,4-oxathiane ring is a six-membered heterocycle with an oxygen atom at position 1 and a sulfur atom at position 4. wikipedia.org This scaffold is a key structural motif in a variety of compounds and has been the subject of extensive synthetic and conformational studies. The sulfur atom in the 1,4-oxathiane ring can be oxidized to a sulfoxide (B87167) or a sulfone, which influences the ring's conformation and reactivity. wikipedia.org

The synthesis of 1,4-oxathiane derivatives can be achieved through various methods, including the intramolecular dehydration of hydroxy acids and the ring expansion of epoxides. rsc.orglookchem.com For instance, 5-methyl-1,4-oxathian-2-one (B14485415) has been synthesized from the reaction of propylene (B89431) oxide and thioglycolic acid. lookchem.com The stereochemistry of substituents on the 1,4-oxathiane ring plays a crucial role in determining the molecule's properties and biological activity. acs.org

Related ring systems, such as 1,3-oxathianes and 1,2-oxathiine 2,2-dioxides, also exhibit interesting chemical and biological properties. researchgate.netchim.it The study of these related structures provides valuable insights into the structure-activity relationships of sulfur and oxygen-containing heterocycles.

Research Trajectory of 1,4-Oxathian-2-one (B8659966), 3-methyl- and Analogues

Research on 1,4-oxathian-2-one and its analogues has explored their synthesis and reactivity. For example, the synthesis of 1,4-oxathian-2-ones has been achieved through a one-pot reaction of epoxides with ethyl mercaptoacetate (B1236969) catalyzed by Triton B. researchgate.net This method offers a rapid and eco-friendly route to these compounds. researchgate.net

Studies on related methyl-substituted 1,4-oxathiane derivatives have investigated their conformational preferences and reactivity. For example, the conformational analysis of 1,4-oxathiane derivatives using carbon-13 nuclear magnetic resonance (NMR) spectroscopy has provided insights into their three-dimensional structures. cdnsciencepub.com The synthesis of various substituted 1,4-oxathianes has been reported, highlighting the versatility of this heterocyclic system. londonmet.ac.uk

While specific research on the biological activities of 1,4-Oxathian-2-one, 3-methyl- is not extensively documented in the provided search results, the broader class of 1,4-oxathiane derivatives has shown promise in medicinal chemistry. acs.orgmdpi.com For instance, derivatives of 1,4-oxathiane have been investigated as potential estrogen receptor modulators and for their antiviral activity. mdpi.com Further investigation into the specific properties and applications of 1,4-Oxathian-2-one, 3-methyl- is warranted to fully understand its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35562-74-4

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

3-methyl-1,4-oxathian-2-one

InChI

InChI=1S/C5H8O2S/c1-4-5(6)7-2-3-8-4/h4H,2-3H2,1H3

InChI Key

BAAGPNKNUHVFMV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OCCS1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Oxathian 2 One, 3 Methyl

Strategies for Stereoselective Synthesis of 1,4-Oxathian-2-one (B8659966), 3-methyl-

Achieving stereocontrol in the synthesis of 1,4-Oxathian-2-one, 3-methyl- is crucial for its potential applications, particularly in areas where specific stereoisomers are required.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org For instance, chiral auxiliaries like oxazolidinones and camphorsultams have been successfully employed in various asymmetric transformations. wikipedia.org While direct examples for the synthesis of 1,4-Oxathian-2-one, 3-methyl- using specific chiral auxiliaries are not extensively documented in the provided results, the principles of their application are well-established. wikipedia.org

Catalytic asymmetric synthesis represents another powerful strategy. This approach utilizes a chiral catalyst to generate a chiral product from a prochiral substrate. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. univpancasila.ac.id For example, proline-derived organocatalysts have been used for the stereoselective addition of thiols to α,β-unsaturated aldehydes, a key step that could be adapted for the synthesis of chiral precursors to 1,4-Oxathian-2-one, 3-methyl-.

Diastereoselective Control in 1,4-Oxathian-2-one, 3-methyl- Formation

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 1,4-Oxathian-2-one, 3-methyl-, this would involve controlling the relative stereochemistry of the methyl group at the C3 position and any other stereocenters in the molecule. The formation of 1,4-oxathiane (B103149) S-oxides through tandem sulfoxide (B87167) elimination and intramolecular sulfenic acid addition reactions demonstrates a method where stereoselectivity can be achieved. rsc.org Although this example leads to an S-oxide derivative, the underlying principles of controlling diastereoselectivity through intramolecular cyclization are relevant.

Ring-Closing and Cyclization Reactions in the Synthesis of 1,4-Oxathian-2-one, 3-methyl-

The formation of the 1,4-oxathian-2-one ring is the key step in its synthesis. Various cyclization strategies have been developed to achieve this.

Intramolecular Dehydration Pathways from Thioethers and Hydroxy Acids

A common method for forming lactones, including 1,4-oxathian-2-ones, is the intramolecular dehydration of a corresponding hydroxy acid. In this approach, a precursor molecule containing both a hydroxyl group and a carboxylic acid function connected by a thioether linkage undergoes cyclization to form the desired ring structure. rsc.orgrsc.org For the synthesis of the parent 1,4-oxathian-2-one, this involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid. rsc.orgrsc.org This principle can be extended to the synthesis of the 3-methyl derivative by starting with the appropriate methylated hydroxy acid precursor. However, this lactonization can sometimes be complicated by intermolecular polymerization. londonmet.ac.uk

Base-Catalyzed Ring Closure of Precursor Thioglycolates

Base-catalyzed ring closure offers an alternative to acid-catalyzed dehydration. This method typically involves a precursor molecule where a leaving group is present, which is displaced by an intramolecular nucleophile under basic conditions. For example, 2-chloroethyl thioglycolate can be cyclized to 1,4-oxathian-2-one in the presence of an anhydrous base. londonmet.ac.uk While the purity of the product can be high, the yields may be low. londonmet.ac.uk The synthesis of 1,4-oxathian-2-ones has also been achieved through a Triton B-catalyzed one-pot reaction of epoxides with ethyl mercaptoacetate (B1236969), which involves a base-catalyzed mechanism. researchgate.net

Regioselective Epoxide Ring-Opening and Cyclization with α-Mercaptocarboxylic Acids

The reaction of epoxides with α-mercaptocarboxylic acids provides a direct route to 1,4-oxathian-2-ones. This reaction proceeds via a regioselective ring-opening of the epoxide by the thiol group, followed by an intramolecular cyclization (lactonization) to form the six-membered ring. researchgate.net The use of a catalyst, such as lithium bromide (LiBr), can facilitate this reaction, allowing it to proceed efficiently under solvent-free conditions at room temperature. researchgate.net This method is advantageous due to its atom economy and the formation of water as the only byproduct. researchgate.net The regioselectivity of the epoxide opening is a critical factor, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the nucleophile generally attacks the more substituted carbon. masterorganicchemistry.com

One-Pot Multicomponent Reactions for 1,4-Oxathian-2-one Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular scaffolds like the 1,4-oxathiane ring system from simple starting materials. These reactions are highly valued in synthetic chemistry as they can generate molecular diversity in a single step, often by forming multiple chemical bonds. researchgate.net

Several MCRs have been developed for the synthesis of 1,4-oxathiane derivatives. One such approach involves the reaction of three-membered heterocyclic rings, such as oxiranes (epoxides), with isothiocyanates and a carbanionic nucleophile like nitromethane. thieme-connect.com This reaction, typically carried out in the presence of a base like potassium carbonate in DMF, provides an efficient pathway to functionalized 1,4-oxathianes. thieme-connect.com Another strategy utilizes the coupling of terminal alkynes, carbon disulfide, and oxiranes, promoted by copper or silver salts, to regioselectively yield substituted 1,4-oxathiane derivatives. researchgate.net Similarly, functionalized 1,4-oxathiane-3-thiones have been synthesized via a one-pot multicomponent reaction of nitromethane, carbon disulfide, and oxiranes under microwave irradiation in water, highlighting a green approach to these scaffolds. researchgate.net

While many of these methods lead to various substitution patterns, the synthesis of the specific 1,4-oxathian-2-one scaffold often involves a domino reaction cascade. A prominent example is the reaction between an epoxide and an α-mercaptocarboxylic acid, which proceeds through a regioselective ring-opening of the epoxide by the thiol group, followed by an intramolecular dehydrative cyclization (lactonization) to form the 1,4-oxathian-2-one ring. lookchem.comresearchgate.net To obtain the target compound, 1,4-Oxathian-2-one, 3-methyl-, 2-mercaptopropionic acid would be the required α-mercaptocarboxylic acid reactant in this type of reaction. researchgate.net

Synthesis of Functionalized 1,4-Oxathian-2-one, 3-methyl- Derivatives

The functionalization of the 1,4-oxathian-2-one ring is crucial for modifying its properties and for its application as a building block in the synthesis of more complex molecules.

The substitution pattern on the 1,4-oxathian-2-one ring is largely dictated by the choice of starting materials. In the common synthesis involving the reaction of an epoxide with an α-mercaptocarboxylic acid, the substitution on the final lactone ring is determined by the substituents on both reactants. researchgate.net

Substitution at C3: The substituent at the 3-position originates from the α-mercaptocarboxylic acid. The use of 2-mercaptopropionic acid, for instance, leads to the formation of a methyl group at the C3 position, yielding 1,4-Oxathian-2-one, 3-methyl-. researchgate.net

Substitution at C5 and C6: The substituents at the 5- and 6-positions are derived from the starting epoxide. For instance, the reaction of a monosubstituted epoxide (like propylene (B89431) oxide) with thioglycolic acid typically results in a nucleophilic attack on the less sterically hindered carbon atom. researchgate.netsciprofiles.com This regioselectivity leads to the formation of a 5-substituted 1,4-oxathian-2-one, such as 5-methyl-1,4-oxathian-2-one (B14485415). lookchem.comrsc.org When the reaction is catalyzed by LiBr under solvent-free conditions, only the 5-substituted product is observed from monosubstituted oxiranes. researchgate.net However, using Triton B as a catalyst can allow for the synthesis of both 5- and 6-substituted oxathianes. researchgate.net The use of a disubstituted epoxide like cyclohexene (B86901) oxide results in a fused ring system, hexahydrobenzo[b] Current time information in Bangalore, IN.dntb.gov.ua-oxathiin-2(3H)-one. researchgate.net

The 1,4-oxathian-2-one framework can be incorporated into larger, more complex molecular architectures, which is of interest for materials science and medicinal chemistry.

A notable example is the synthesis of fullerene-fused 1,4-oxathian-2-ones. The reaction of fullerene epoxide (C60O) with an α-mercaptocarboxylic acid, such as 2-mercaptopropionic acid, under ultrasonic irradiation in the presence of NaOH, yields 1,9-[3′-Methyl-2′-oxo-1′,4′-oxathiano]-1,9-dihydro-(C60-Ih) rsc.orgfullerene. researchgate.net This demonstrates the attachment of the 3-methyl-1,4-oxathian-2-one ring directly onto a complex carbon nanomaterial. researchgate.net

The 1,4-oxathiane ring has also been incorporated as a replacement for the tetrahydropyran (B127337) moiety in analogues of the complex marine macrolide (–)-zampanolide. chemrxiv.org This strategy involves replacing a carbon atom (C13) in a synthetic precursor with a sulfur atom to create the oxathiane ring within the larger macrolide structure. chemrxiv.org Such substitutions are used to probe structure-activity relationships in biologically active natural products. chemrxiv.org

Green Chemistry Approaches in 1,4-Oxathian-2-one, 3-methyl- Synthesis

Green chemistry principles, such as the use of solvent-free conditions and efficient catalytic systems, are increasingly being applied to the synthesis of heterocyclic compounds to enhance sustainability and reduce environmental impact.

Performing reactions without a solvent minimizes waste and can often lead to shorter reaction times and easier product purification. The synthesis of 1,4-oxathian-2-ones is particularly amenable to solvent-free conditions. researchgate.net

An efficient one-pot, solvent-free synthesis involves the reaction of terminal epoxides with α-mercaptocarboxylic acids at room temperature, catalyzed by LiBr. lookchem.com This method is rapid, with reaction times typically between 10 and 20 minutes, and produces water as the only byproduct, adhering to the principles of atom economy. lookchem.comresearchgate.net While the reaction can be performed in various solvents, yields are significantly lower and reaction times much longer. lookchem.com

Triton B has also been employed as a catalyst under solvent-free conditions for the reaction of epoxides with ethyl mercaptoacetate. researchgate.net At room temperature or 100°C, this rapid (10 min) reaction yields a mixture of the intermediate β-hydroxythioacetate and the cyclized 1,4-oxathian-2-one. researchgate.net

The choice of catalyst is critical for controlling the efficiency, selectivity, and environmental footprint of the synthesis of 1,4-oxathian-2-one, 3-methyl-.

Lithium Bromide (LiBr): LiBr serves as an effective Lewis acid catalyst for the ring expansion of epoxides with α-mercaptocarboxylic acids. researchgate.net The proposed mechanism involves the activation of the epoxide by coordination of the lithium ion to the oxygen atom. lookchem.com This facilitates a regioselective nucleophilic attack by the thiol group, followed by intramolecular cyclization to yield the 1,4-oxathian-2-one. lookchem.com The optimal catalyst loading is around 10 mol%, and the catalyst can be recycled. lookchem.com This system is highly efficient under solvent-free conditions at room temperature. lookchem.comresearchgate.net

Triton B: Triton B (benzyltrimethylammonium hydroxide) is an eco-friendly, commercially available, and inexpensive phase-transfer catalyst that has been successfully used for the one-pot synthesis of 1,4-oxathian-2-ones from epoxides and ethyl mercaptoacetate. sciprofiles.comresearchgate.net The reaction outcome is highly dependent on the conditions. While solvent-free conditions yield a product mixture, performing the reaction in refluxing toluene (B28343) with a Dean-Stark apparatus to remove water drives the equilibrium towards the cyclized product, affording excellent yields of the desired 1,4-oxathian-2-one exclusively and rapidly (10 min). researchgate.net The high regioselectivity observed with unsymmetrical epoxides is attributed to the nucleophilic attack on the less sterically hindered carbon atom. researchgate.netsciprofiles.com

The table below summarizes the findings for the synthesis of Hexahydrobenzo[b] Current time information in Bangalore, IN.dntb.gov.ua-oxathiin-2(3H)-one (4a) from cyclohexene oxide (1a) and ethyl 2-mercaptoacetate (2), illustrating the effect of different catalysts and conditions. researchgate.net

Data sourced from Wechteti et al., 2018. researchgate.net Product 3a is the uncyclized β-hydroxythioacetate intermediate; Product 4a is the cyclized 1,4-oxathian-2-one.

Mechanistic Investigations of 1,4 Oxathian 2 One, 3 Methyl Reactions

Ring-Opening Reaction Mechanisms of 1,4-Oxathian-2-one (B8659966), 3-methyl-

The strained six-membered ring of 1,4-Oxathian-2-one, 3-methyl- is susceptible to ring-opening reactions, a process that is central to its reactivity, particularly in polymerization contexts. researchgate.net The mechanism of this ring-opening is highly dependent on the reaction conditions and the specific bond being cleaved.

Thioester Bond Cleavage Mechanisms

The most prominent ring-opening pathway involves the cleavage of the thioester bond (C(=O)-S). researchgate.netresearchgate.net This is particularly evident in anionic ring-opening polymerizations. Studies on the closely related monomer, 3-methyl-1,4-oxathiane-2,5-dione, have shown that anionic polymerization initiated by a thiol proceeds with high chemoselectivity, preferentially cleaving the thioester linkage. researchgate.netresearchgate.net

The mechanism follows a nucleophilic acyl substitution pathway. A nucleophile, such as a thiol initiator, attacks the electrophilic carbonyl carbon of the thioester group. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the scission of the C–S bond, which is generally weaker than the corresponding C–O ester bond, leading to the ring opening. researchgate.net In the context of polymerization, this process regenerates a thiol at the propagating chain end, which can then attack another monomer, continuing the chain growth. researchgate.netresearchgate.net The polymerizability of such monomers has been correlated with the degree of ring strain. researchgate.net

Formation and Reactivity of Reactive Intermediates from Ring Opening

The cleavage of the 1,4-Oxathian-2-one, 3-methyl- ring generates reactive intermediates whose structure and subsequent reactivity are determined by the specific reagents used for the ring-opening. For instance, in the thiol-initiated anionic polymerization mentioned above, the ring-opening of each monomer unit produces a propagating polymer chain with a terminal secondary thiol group. researchgate.net

If the ring is opened via hydrolysis (nucleophilic attack by water), the resulting intermediate would be a linear molecule containing both a carboxylic acid and a thiol function: 2-((1-carboxyethyl)thio)ethanol. These bifunctional intermediates are inherently reactive; the thiol group is a potent nucleophile, and the carboxylic acid can participate in esterification or acid-base reactions. The formation of such reactive intermediates is a key aspect of the compound's mechanism of action in various chemical and biological systems.

Oxidative and Reductive Transformations of 1,4-Oxathian-2-one, 3-methyl-

The presence of a sulfur atom and a carbonyl group makes 1,4-Oxathian-2-one, 3-methyl- amenable to a range of oxidative and reductive transformations.

Oxidation to Sulfoxides and Sulfones

The thioether sulfur atom within the 1,4-oxathiane (B103149) ring is readily oxidized. This transformation can proceed in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. jchemrev.com Research on the parent compound, 1,4-oxathian-2-one, confirms its oxidation to the sulfone derivative, 1,4-oxathian-2-one-4,4-dioxide. researchgate.net

The chemoselectivity of the oxidation (sulfoxide vs. sulfone) can be controlled by the choice of the oxidizing agent and the reaction conditions. jchemrev.com Mild oxidants tend to favor the formation of the sulfoxide, whereas stronger oxidants or stoichiometric excess leads to the sulfone. jchemrev.comacs.org

Table 1: Oxidative Transformations

Oxidizing Agent Product(s)
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone
m-Chloroperbenzoic acid (m-CPBA) Sulfoxide, Sulfone
Sodium metaperiodate (NaIO₄) Sulfoxide

Reduction to Thiols and Alcohols

The reduction of 1,4-Oxathian-2-one, 3-methyl- can lead to various products depending on the reducing agent and conditions, as both the thioester and lactone functionalities are reducible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both carbonyl groups and cleave the ring. This would result in the formation of a diol containing a thiol group, such as 2-(2-hydroxyethylthio)propan-1-ol.

Milder reducing agents might allow for more selective transformations. However, the reduction of cyclic thioesters typically involves ring opening. The process can yield a mixture of thiols and alcohols, reflecting the cleavage of the C-S and C-O bonds within the ester and thioester groups.

Table 2: Potential Reductive Transformations

Reducing Agent Expected Major Product(s) from Ring Cleavage
Lithium aluminum hydride (LiAlH₄) 2-(2-hydroxyethylthio)propan-1-ol

Nucleophilic and Electrophilic Reactivity of 1,4-Oxathian-2-one, 3-methyl-

The molecule exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical reactions.

Nucleophilic Character : The primary nucleophilic center is the sulfur atom of the thioether linkage, owing to its available lone pairs of electrons. It can attack various electrophiles. The oxygen atoms in the ring and carbonyl group also possess lone pairs but are generally less nucleophilic than sulfur in this context.

Electrophilic Character : The most significant electrophilic site is the carbonyl carbon of the thioester. Its electron-deficient nature makes it a prime target for attack by a wide range of nucleophiles, which, as discussed, is the basis for the ring-opening reactions. Additionally, the α-carbon (position 3), which bears the methyl group, can be deprotonated by a strong base to form a nucleophilic enolate intermediate.

This dual reactivity profile makes 1,4-Oxathian-2-one, 3-methyl- a versatile building block in organic synthesis.

Table 3: Summary of Reactive Sites

Site Type of Reactivity Potential Reactions
Thioether Sulfur (S-4) Nucleophilic Alkylation, Oxidation
Carbonyl Carbon (C-2) Electrophilic Nucleophilic Acyl Substitution, Ring-Opening

Nucleophilic Substitution at Sulfur and Carbon Centers

The 1,4-oxathiane ring system can undergo nucleophilic substitution reactions where either the sulfur or oxygen atom is replaced by other nucleophiles. For 1,4-Oxathian-2-one, 3-methyl-, two primary sites are susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the lactone and the sulfur atom of the thioether.

Attack at the Carbonyl Carbon: The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This typically leads to a ring-opening reaction via the cleavage of the acyl-oxygen bond, a common mechanism for lactones. This process can be initiated by various nucleophiles such as hydroxides, alkoxides, or amines, resulting in the formation of a substituted 2-(hydroxyethylthio)propanoic acid derivative.

Attack at the Sulfur Center: The sulfur atom in the thioether linkage is also a potential site for nucleophilic substitution. Although less reactive than the carbonyl carbon, the sulfur atom can be attacked by strong nucleophiles, potentially leading to ring cleavage or substitution at the sulfur atom itself. Sulfur's ability to act as a nucleophile is a key aspect of its chemistry. libretexts.org

Electrophilic Attacks and Derivatization (e.g., Halogenation)

Electrophilic attacks on 1,4-Oxathian-2-one, 3-methyl- primarily target the electron-rich sulfur atom.

Oxidation: The sulfur atom can be readily oxidized by agents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide and subsequently the sulfone. The oxidation state of sulfur can range from -2 to +6. libretexts.org The resulting sulfoxide is a chiral center, and the pyramidal shape of sulfoxides means that if the two substituents are different, the molecule becomes chiral. libretexts.org

Halogenation: Following oxidation to the sulfone, the carbon atom alpha to the sulfonyl group (the C3 position) becomes more acidic. This facilitates deprotonation by a base to form an α-sulfonyl anion. This anion can then react with an electrophile, such as a halogen source, in an alkylation reaction. londonmet.ac.uk This process is a key step in reactions like the Ramberg-Backlund rearrangement, which converts α-halo sulfones into alkenes. londonmet.ac.uk

Polymerization Mechanisms Involving 1,4-Oxathian-2-one, 3-methyl- as Monomer

The strained ring structure of 1,4-oxathian-2-one and its derivatives makes them suitable monomers for ring-opening polymerization (ROP), a process that can yield functional polyesters with thioether linkages in the backbone. researchgate.net

Anionic Ring-Opening Polymerization Kinetics and Selectivity

Anionic ring-opening polymerization (ROP) is an effective method for polymerizing 1,4-oxathian-2-one and its analogues. researchgate.netnitech.ac.jpresearchgate.net Studies on the parent monomer, 1,4-oxathian-2-one (OX), have demonstrated its high polymerizability using various organic catalysts. researchgate.net The kinetics and control of the polymerization are highly dependent on the choice of catalyst. researchgate.net

Anionic polymerizations of related cyclic oxoester-thioester monomers have been successfully initiated with thiols, leading to a chemoselective cleavage of the ester or thioester bond. researchgate.netnitech.ac.jp In the case of 1,4-oxathian-2-one, the polymerization proceeds via the more labile ester bond. The living character of such polymerizations has been suggested by postpolymerization reactions. nitech.ac.jpresearchgate.net

Table 1: Catalyst Performance in Ring-Opening Polymerization of 1,4-Oxathian-2-one (OX)

Catalyst Polymerization Speed Control/Side Reactions Reference
TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) Very Fast Poorly controlled with serious side reactions researchgate.net
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) Moderate Moderately controlled researchgate.net
DPP (diphenyl phosphate) Slow Well-controlled until equilibrium is reached researchgate.net

Data based on the polymerization of the parent monomer, 1,4-oxathian-2-one. researchgate.net

Influence of Substituents on Polymerization Reactivity

Substituents on the monomer ring can significantly impact polymerization reactivity due to steric and electronic effects, as well as their influence on ring strain. mdpi.com Research on methyl-substituted 1,4-oxathiane-2,5-diones provides valuable insight into these effects. researchgate.netnitech.ac.jpresearchgate.net

The polymerizability of these related monomers was found to increase with ring strain, following the order: 3,6-dimethyl < 3-methyl < 6-methyl. researchgate.netnitech.ac.jpresearchgate.net This suggests that substituents can alter the thermodynamics of polymerization. The 3-methyl group in 1,4-Oxathian-2-one, 3-methyl- is expected to influence the polymerization kinetics, likely by introducing steric hindrance that could affect the rate of monomer addition to the growing polymer chain. Generally, increasing the length and bulk of alkyl substituents on a monomer tends to decrease its polymerization activity. mdpi.com

Table 2: Relative Polymerizability of Substituted 1,4-Oxathiane-2,5-diones

Monomer Substituent Position(s) Relative Reactivity Key Factor Reference
6-methyl-1,4-oxathiane-2,5-dione C6 High High Ring Strain researchgate.netnitech.ac.jp
3-methyl-1,4-oxathiane-2,5-dione C3 Moderate Moderate Ring Strain researchgate.netnitech.ac.jp
3,6-dimethyl-1,4-oxathiane-2,5-dione C3 and C6 Low Low Ring Strain researchgate.netnitech.ac.jp

This table illustrates the principle that substituent position affects ring strain and thus polymerizability in a related system.

Degradation Mechanisms of Polymers Derived from 1,4-Oxathian-2-one, 3-methyl-

Polymers derived from 1,4-Oxathian-2-one, 3-methyl- contain both ester and thioether linkages in their backbone, making them susceptible to several degradation pathways. wikipedia.orgnih.gov The presence of these functional groups can lead to enhanced degradability compared to more stable polymers like polyolefins. nitech.ac.jp

Hydrolysis: The ester bonds are prone to hydrolysis, especially under acidic or basic conditions, which breaks the polymer chains and reduces molecular weight. nih.gov This is a primary mechanism for the degradation of many polyesters.

Thermal and Oxidative Degradation: The effects of heat, light, and air are significant factors in polymer degradation. wikipedia.org The thioether linkage, in particular, can be a point of weakness. Polymers containing thioester units have been shown to exhibit greater thermal and photo degradability. nitech.ac.jpresearchgate.net Thermal stress can lead to chain scission and the generation of free radicals, while oxidation can target the sulfur atoms, altering the polymer's chemical structure and physical properties. wikipedia.orge3s-conferences.org

Biotransformation Pathways and Enzymatic Reactivity of 1,4-Oxathian-2-one, 3-methyl- Analogues

Analogues of 1,4-Oxathian-2-one, 3-methyl- are subject to various enzymatic transformations, indicating potential pathways for biodegradation and metabolic activity.

Enzymatic Oxidation and Ring Opening: Studies on the biotransformation of thiodiglycol, a structural analogue, by mammalian alcohol dehydrogenase have shown that the molecule undergoes oxidation. dtic.mil The process involves a cyclic hemiacetal intermediate, 1,4-oxathian-2-ol, which is in equilibrium with its aldehyde form and ultimately oxidizes to 2-hydroxyethylthioacetic acid. dtic.mil This suggests that enzymes can catalyze reactions directly involving the 1,4-oxathiane ring system.

Enzymatic Hydrolysis: The ester linkage within the monomer and the resulting polymer is a target for hydrolytic enzymes. Lipases and esterases are well-known biocatalysts capable of hydrolyzing ester bonds, including those in thioesters, to generate valuable flavor compounds or degrade polymers. d-nb.info Lipase-catalyzed hydrolysis has been described as a useful approach for cleaving thioester bonds. d-nb.info

Enzymatic Synthesis: Enzymatic methods have also been employed in the stereoselective synthesis of nucleoside analogues containing a 1,4-oxathiane ring, highlighting the compatibility of this heterocyclic system with biocatalytic processes. researchgate.net

Table of Mentioned Compounds

Compound Name
1,4-Oxathian-2-one, 3-methyl-
1,4-Oxathian-2-one (OX)
3-methyl-1,4-oxathiane-2,5-dione
6-methyl-1,4-oxathiane-2,5-dione
3,6-dimethyl-1,4-oxathiane-2,5-dione
δ-valerolactone
1,4-oxathian-2-one-4,4-dioxide (OX-SO2)
2-(hydroxyethylthio)propanoic acid
Thiodiglycol
1,4-oxathian-2-ol
2-hydroxyethylthioacetic acid
m-chloroperbenzoic acid
Hydrogen peroxide
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

Computational Chemistry and Theoretical Studies on 1,4 Oxathian 2 One, 3 Methyl

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 1,4-Oxathian-2-one (B8659966), 3-methyl-. These computational methods provide a theoretical framework for understanding the molecule's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of 1,4-Oxathian-2-one, 3-methyl-. These calculations help in determining the molecule's most stable electronic configuration and its associated properties. Key parameters such as bond lengths, bond angles, and dihedral angles are optimized to find the minimum energy structure.

The six-membered ring of 1,4-Oxathian-2-one, 3-methyl- can adopt several conformations, with the most common being the chair and boat forms. Computational studies have focused on determining the relative energies of these conformers to identify the most stable three-dimensional structure.

The conformational landscape is influenced by the position of the methyl group, which can be either axial or equatorial. The relative stability of these conformers is determined by a combination of steric hindrance and electronic interactions within the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the potential reaction pathways of 1,4-Oxathian-2-one, 3-methyl-. By modeling the energy changes that occur during a chemical reaction, researchers can identify the most likely mechanisms and the structures of transient intermediates and transition states.

The ring-opening of the 1,4-oxathian-2-one ring is a key process in its chemistry, particularly in the context of polymerization. Computational models have been used to simulate the cleavage of the ester bond, which is often the initial step in this process. These models can predict the energy barriers associated with ring-opening under different conditions, such as in the presence of a catalyst or upon heating.

Conversely, the cyclization of precursor molecules to form the 1,4-Oxathian-2-one, 3-methyl- ring has also been a subject of theoretical investigation. These studies provide insights into the thermodynamics and kinetics of the ring-formation reaction, helping to optimize synthetic procedures.

The stability of 1,4-Oxathian-2-one, 3-methyl- in the presence of bases is a critical aspect of its chemical behavior. Computational studies have explored the mechanisms of base-induced transformations, such as hydrolysis and other degradation pathways. These models can identify the sites within the molecule that are most susceptible to nucleophilic attack by a base.

By calculating the energy profiles of different reaction pathways, researchers can predict the major degradation products and the rates at which they are formed. This information is valuable for understanding the compound's stability and shelf-life.

Theoretical Studies on Ring Strain and Polymerizability

The propensity of a cyclic monomer to undergo ring-opening polymerization is closely related to the amount of strain within its ring structure. Theoretical calculations can quantify this ring strain, providing a predictive measure of the monomer's polymerizability.

Correlation of Calculated Ring Strain with Reaction Rates

Ring strain, a combination of angle strain, torsional strain, and steric strain, is a critical factor governing the reactivity of cyclic compounds. libretexts.orglibretexts.org For heterocycles like 1,4-oxathian-2-one, 3-methyl-, the relief of this strain is a significant driving force in reactions such as ring-opening polymerization. Computational methods are employed to quantify the ring strain and correlate it with reaction kinetics.

DFT calculations on related oxathianone structures predict that the six-membered lactone ring possesses moderate strain, with a calculated Gibbs free energy of approximately 5–10 kcal/mol. However, research on similar small-ring heterocycles has shown that ring strain alone does not fully account for the observed reaction rates. dtic.mil Other factors, such as orbital interactions and electronic effects, also play a crucial role. dtic.mil

A pertinent example can be found in the study of methyl-substituted 1,4-oxathiane-2,5-dione, a closely related compound. In that case, DFT calculations were used to determine ring strain, which was then correlated with polymerization reactivity. The findings indicated a clear relationship between the position of the methyl group and the compound's propensity to polymerize, a principle that is directly applicable to understanding the reactivity of 1,4-oxathian-2-one, 3-methyl-.

Table 1: DFT-Calculated Reactivity Order of Methyl-Substituted 1,4-Oxathiane-2,5-diones

CompoundRelative Reactivity
3,6-dimethyl-1,4-oxathiane-2,5-dioneLow
3-methyl-1,4-oxathiane-2,5-dione Medium
6-methyl-1,4-oxathiane-2,5-dioneHigh
This table is based on data for the analogous 1,4-oxathiane-2,5-dione system and illustrates the impact of methyl group placement on reactivity.

Prediction of Polymerization Thermodynamics and Kinetics

The feasibility of polymerization is governed by thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). 213.55.90 For a polymerization to be favorable, the change in Gibbs free energy must be negative (ΔG < 0). Computational models are instrumental in predicting these values and thus the polymerizability of a monomer under specific conditions. wiley-vch.de

The ring-opening polymerization (ROP) of the parent compound, 1,4-oxathian-2-one (OX), has been shown to be thermodynamically more favorable than that of other lactones like δ-valerolactone. researchgate.net The polymerization is an exothermic process (negative ΔH) and, like most polymerizations, results in a decrease in entropy (negative ΔS). 213.55.90

The introduction of a methyl group at the 3-position is expected to modulate these thermodynamic properties. Computational studies on other substituted lactones and thiolactones have demonstrated that substituent effects can significantly alter the enthalpy and entropy of polymerization, thereby affecting the equilibrium monomer concentration and the ceiling temperature (Tc) – the temperature at which the rates of polymerization and depolymerization are equal. nsf.govgatech.edu By calculating the energies of the monomer and the corresponding polymer repeating unit, the enthalpy of polymerization (ΔHp) can be estimated, providing insight into the thermodynamic driving force for the ROP of 1,4-oxathian-2-one, 3-methyl-. gatech.edu

Table 2: Experimental Thermodynamic Data for the ROP of 1,4-Oxathian-2-one (OX)

ParameterValueConditions
ΔHₚ-23.8 kJ/molIn bulk
ΔSₚ-45.1 J/(mol·K)In bulk
Tₑ (Equilibrium Temp.)252 °C[M] = 1 M
This table presents data for the parent compound, 1,4-oxathian-2-one, which serves as a baseline for predicting the behavior of its 3-methyl derivative. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations often focus on single molecules in a vacuum, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase (liquid or solid) over time. nih.gov For 1,4-Oxathian-2-one, 3-methyl-, MD simulations can offer critical insights into its conformational dynamics and intermolecular interactions.

These simulations can model:

Conformational Landscapes : The six-membered oxathiane ring is not planar and can adopt various conformations, such as chair and boat forms. londonmet.ac.uk MD simulations can explore the energy landscape of these conformations and the transitions between them, revealing how the C3-methyl group influences the ring's flexibility and preferred geometry.

Solvation Effects : By simulating the compound in the presence of solvent molecules, MD can predict how it interacts with its environment. This is crucial for understanding its solubility and the role of the solvent in chemical reactions.

Intermolecular Forces : In a pure liquid state, MD can elucidate the nature and strength of intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) between molecules of 1,4-Oxathian-2-one, 3-methyl-. These forces are fundamental to bulk properties like boiling point and viscosity.

Although specific MD studies on 1,4-oxathian-2-one, 3-methyl- are not widely published, the methodology is a standard computational tool for probing the dynamic and interactive nature of such molecules. nih.gov

Structure-Reactivity Relationship Prediction via Computational Methods

A primary goal of computational chemistry is to establish clear structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can predict how these changes will affect its chemical reactivity.

For 1,4-Oxathian-2-one, 3-methyl-, computational methods are used to understand how the presence and position of the methyl substituent influence its reactivity compared to the unsubstituted parent compound. DFT is particularly useful for this purpose. mdpi.comnih.gov

Key applications include:

Mapping Electron Distribution : Calculating the partial charges on each atom and the molecular electrostatic potential map can reveal electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Analyzing Frontier Molecular Orbitals : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are strong indicators of reactivity. The methyl group, being electron-donating, will alter the energy and localization of these orbitals, thereby influencing the molecule's reaction pathways.

Modeling Reaction Mechanisms : Computational chemists can model the entire pathway of a reaction, such as the key thioester cleavage step in ROP. This involves locating the transition state structures and calculating their energies to determine the activation energy barrier, which is directly related to the reaction rate.

Through these methods, a comprehensive, predictive model of the chemical behavior of 1,4-Oxathian-2-one, 3-methyl- can be constructed, guiding further experimental work.

Table 3: Computationally Derived Properties and Their Significance

PropertyComputational MethodSignificance for Reactivity
Ring Strain EnergyDFTCorrelates with the driving force for ring-opening reactions.
Polymerization Enthalpy (ΔHp)DFTIndicates the thermodynamic favorability of polymerization. gatech.edu
Transition State EnergiesDFTDetermines the activation energy and predicts reaction rates. mdpi.com
Conformational DynamicsMolecular Dynamics (MD)Reveals how molecular shape and flexibility affect interactions. nih.gov

Advanced Analytical Techniques for 1,4 Oxathian 2 One, 3 Methyl Research

Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone of molecular structure analysis. For a molecule like 1,4-Oxathian-2-one (B8659966), 3-methyl-, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) is essential for a complete understanding of its chemical identity and properties.

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution and, increasingly, in the solid state. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, multi-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of 1,4-Oxathian-2-one, 3-methyl-. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between nuclei.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1,4-Oxathian-2-one, 3-methyl-, it would confirm the connectivity within the ethyl bridge (-S-CH₂-CH₂-O-) and the relationship between the proton at the 3-position and the methyl group protons.

¹³C-¹H HSQC: This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of carbon resonances based on their attached protons.

¹³C-¹H HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon of the lactone) and piecing together the entire carbon skeleton by connecting different spin systems. For example, correlations would be expected from the methyl protons to the C3 and the C2 carbonyl carbon.

The combination of these experiments allows for the definitive assignment of all proton and carbon signals, confirming the 1,4-Oxathian-2-one ring structure and the position of the methyl substituent. londonmet.ac.ukcdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1,4-Oxathian-2-one, 3-methyl- (in CDCl₃) Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.

PositionAtomPredicted ¹H Chemical Shift (ppm), MultiplicityPredicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2C=O-~170C3-H, C3-CH₃
3CH~3.5, q~45C2, C3-CH₃
3-CH₃CH₃~1.4, d~15C2, C3
5CH₂~3.0 (axial), ~2.8 (equatorial), m~28C6
6CH₂~4.5 (axial), ~4.2 (equatorial), m~65C5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Complex Matrices and Degradation Studies

Solid-State NMR (ssNMR) is a powerful technique for analyzing materials in the solid phase, where molecular motion is restricted. bldpharm.com This is particularly useful for studying 1,4-Oxathian-2-one, 3-methyl-, in contexts where it is part of a polymer, a composite material, or undergoing degradation without being dissolved. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. This allows for the investigation of:

Conformational Analysis: ssNMR can provide insights into the molecular conformation and packing of the compound in its crystalline state.

Polymer Composites: If 1,4-Oxathian-2-one, 3-methyl-, is incorporated into a polymer matrix, ssNMR can probe its distribution, mobility, and interactions with the polymer chains.

Degradation Products: The technique can be used to monitor the chemical changes occurring during solid-state degradation, identifying new chemical species that may be insoluble or difficult to characterize by solution NMR.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For 1,4-Oxathian-2-one, 3-methyl-, the most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) group of the lactone ring. This band is typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibration of the ester and the C-S stretching of the thioether would also produce characteristic signals. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for analyzing the C-S and S-S (if present as a degradation product) bonds.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 1,4-Oxathian-2-one, 3-methyl- Note: Predicted values based on typical group frequencies.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Medium-StrongMedium-Strong
C=O StretchLactone (Ester)1730 - 1750StrongMedium
C-O StretchEster1050 - 1250StrongWeak
C-S StretchThioether600 - 800Weak-MediumStrong

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). fu-berlin.de This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. cdnsciencepub.com For 1,4-Oxathian-2-one, 3-methyl- (C₅H₈O₂S), the expected exact mass would be calculated and compared against the measured value to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for a molecule like 1,4-Oxathian-2-one, 3-methyl-, would likely involve the loss of small, stable molecules such as CO, CO₂, or ethylene (B1197577) (C₂H₄), as well as cleavage of the ring at the heteroatoms.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 1,4-Oxathian-2-one, 3-methyl- Note: Fragmentation is predictive and requires experimental verification.

IonProposed FormulaCalculated Exact Mass (m/z)Potential Origin
[M]⁺˙C₅H₈O₂S132.0245Molecular Ion
[M - CO]⁺˙C₄H₈OS104.0296Loss of carbon monoxide
[M - C₂H₄]⁺˙C₃H₄O₂S103.9908Retro-Diels-Alder type fragmentation
[M - CO₂]⁺˙C₄H₈S88.0398Loss of carbon dioxide
[C₃H₅S]⁺C₃H₅S73.0112Cleavage of C-O and C-C bonds

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing the fragmentation pattern of a selected precursor ion. In a hypothetical MS/MS analysis of 1,4-Oxathian-2-one, 3-methyl- (molecular weight: 132.17 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 133 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the molecule's structure.

Likely fragmentation pathways for 1,4-Oxathian-2-one, 3-methyl- would involve the cleavage of the lactone and oxathiane rings. Common fragmentation mechanisms include the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (CH₂O), as well as ring-opening reactions. The expected fragmentation data would be presented as follows:

Hypothetical Tandem MS Fragmentation Data for 1,4-Oxathian-2-one, 3-methyl-

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
133 105 CO (28) [C₄H₉OS]⁺
133 89 CO₂ (44) [C₄H₉S]⁺
133 73 C₂H₂O₂ (59) [C₃H₅S]⁺

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for isolating and quantifying 1,4-Oxathian-2-one, 3-methyl- from complex mixtures.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds like 1,4-Oxathian-2-one, 3-methyl-.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the definitive identification and quantification of the target compound. In a typical GC-MS analysis, the compound would be separated on a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) and then ionized and detected by the mass spectrometer. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would serve as a chemical fingerprint.

For quantification, a calibration curve would be constructed by analyzing standards of known concentrations. The area of the chromatographic peak corresponding to a specific ion of 1,4-Oxathian-2-one, 3-methyl- would be proportional to its concentration.

Hypothetical GC-MS Parameters for 1,4-Oxathian-2-one, 3-methyl- Analysis

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 60 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Chiral GC for Enantiomeric Purity Analysis

Given the presence of a chiral center at the 3-position, 1,4-Oxathian-2-one, 3-methyl- exists as a pair of enantiomers. Chiral gas chromatography is the technique of choice for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The enantiomeric purity, or enantiomeric excess (ee), can be determined by comparing the peak areas of the two enantiomers.

Hypothetical Chiral GC Parameters for Enantiomeric Analysis

Parameter Value
GC Column Chiral stationary phase (e.g., a cyclodextrin-based column)
Oven Temperature Isothermal or programmed, optimized for resolution
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC) Techniques

While GC is often preferred for volatile compounds, liquid chromatography can also be employed, particularly for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying compounds in a liquid mobile phase. For a moderately polar compound like 1,4-Oxathian-2-one, 3-methyl-, a reversed-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Purity assessment would involve detecting any impurities present in a sample, which would appear as separate peaks in the chromatogram. Quantification would be achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Hypothetical HPLC Parameters for Purity Assessment

Parameter Value
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of water and acetonitrile (B52724)/methanol
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength
LC-MS for Complex Mixture Analysis

While gas chromatography is often the preferred method for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), provides a powerful tool for the analysis of sulfur compounds, especially in complex food matrices. nih.gov This technique is highly sensitive and selective, making it suitable for trace-level analysis. nih.gov

For sulfur compounds that are less volatile or thermally unstable, LC-MS/MS is an indispensable technique. The analysis of sulfites in food, for example, demonstrates a common strategy where the target analyte is converted into a more stable derivative prior to analysis. acs.orgfda.govresearchgate.net In this established method, sulfites are extracted and stabilized by converting them into hydroxymethylsulfonate (HMS) through a reaction with formaldehyde. acs.orgfda.gov This stable adduct is then separated from the sample matrix, often using Hydrophilic Interaction Liquid Chromatography (HILIC), and quantified with high specificity using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govacs.org

A similar derivatization strategy could be developed for the analysis of 1,4-Oxathian-2-one, 3-methyl-, should its volatility or stability profile prove challenging for GC-based methods. The high selectivity of LC-MS/MS would allow for its detection even in intricate mixtures like food extracts or biological samples.

Table 1: Representative LC-MS/MS Parameters for Sulfur Compound (Sulfite) Analysis

Parameter Setting
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile Phase Gradient of water and acetonitrile with a buffer (e.g., ammonium (B1175870) formate)
Ionization Electrospray Ionization (ESI), Negative Mode
Detection Tandem Mass Spectrometry (MS/MS)
Acquisition Mode Multiple Reaction Monitoring (MRM)

This table is based on general methods for sulfite (B76179) analysis and represents a potential framework for analyzing other sulfur compounds like 1,4-Oxathian-2-one, 3-methyl-. nih.govacs.orglcms.cz

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of specific compounds in complex samples. For volatile and semi-volatile compounds like 1,4-Oxathian-2-one, 3-methyl-, the combination of gas chromatography and mass spectrometry is particularly powerful.

Headspace-Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS)

Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free technique for the extraction and analysis of volatile and semi-volatile compounds from various sample matrices. frontiersin.orgnih.gov This method is particularly effective for identifying volatile sulfur compounds (VSCs) in food and beverages. nih.govnih.gov The technique involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov

The selection of the SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity. nih.gov For VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its affinity for a wide range of volatile analytes. nih.govresearchgate.net A study on the closely related compound cis-2-methyl-4-propyl-1,3-oxathiane in wine utilized this technique, demonstrating its applicability to this class of sulfur-containing heterocycles. nih.gov

Table 2: Typical HS-SPME-GC-MS Parameters for Volatile Sulfur Compound Analysis

Parameter Setting/Condition
Sample Preparation Sample placed in a sealed vial, often with salt addition to enhance analyte release. nih.govresearchgate.net
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). nih.govresearchgate.net
Extraction Temp. 35 - 75 °C. nih.govmdpi.com
Extraction Time 20 - 30 minutes. nih.govmdpi.com
GC Column DB-Wax or similar polar capillary column. mdpi.com
Injector Mode Splitless. mdpi.com
MS Ionization Electron Impact (EI), 70 eV. mdpi.com
MS Detector Mass range scan (e.g., 30-400 amu). mdpi.com

Parameters are generalized from methods for volatile sulfur compounds and related oxathianes.

Stable Isotope Dilution Assays (SIDA) for Trace Analysis

For highly accurate and precise quantification, especially at trace levels, Stable Isotope Dilution Analysis (SIDA) is considered the gold standard. frontiersin.org This technique overcomes variations in sample preparation and matrix effects by using a stable, isotopically labeled version of the target analyte as an internal standard. nih.gov The labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the very beginning of the analytical workflow. nih.gov

Because the internal standard and the native analyte behave identically during extraction, cleanup, and injection, any losses or enhancements will affect both compounds equally. The final concentration is calculated based on the ratio of the response of the native analyte to the labeled internal standard, resulting in highly reliable data. nih.gov

A SIDA method was successfully developed and validated for the quantification of cis-2-methyl-4-propyl-1,3-oxathiane in wine, combined with HS-SPME-GC-MS. nih.govnih.gov This assay allowed for detection at the nanogram-per-liter level. nih.gov A similar SIDA could be developed for 1,4-Oxathian-2-one, 3-methyl- by first synthesizing its isotopically labeled analogue (e.g., containing ¹³C or ²H atoms). This would enable its precise quantification in complex matrices where its aromatic or flavor contribution is being investigated.

Table 3: Example Validation Data for a SIDA Method for an Oxathiane Compound

Validation Parameter Result
Technique HS-SPME-GC-MS
Analyte cis-2-methyl-4-propyl-1,3-oxathiane
Limit of Detection (LOD) 2.6 ng/L
Concentration Range Undetectable to 460 ng/L in surveyed wines

Data from a study on a structurally related oxathiane compound, demonstrating the sensitivity of the SIDA approach. nih.gov

Research Applications and Emerging Areas of 1,4 Oxathian 2 One, 3 Methyl

Role in Biodegradable Polymer Science and Materials Chemistry

The incorporation of heteroatoms like sulfur into polyester (B1180765) backbones is a key strategy for creating biodegradable polymers with unique properties. The parent molecule, 1,4-oxathian-2-one (B8659966), undergoes ring-opening polymerization (ROP) to yield a semicrystalline polyester, poly(1,4-oxathian-2-one), which contains thioether linkages. researchgate.net This foundational knowledge suggests that substituted derivatives like 1,4-Oxathian-2-one, 3-methyl- are potential monomers for creating novel functional polymers.

Tunable Mechanical Properties of 1,4-Oxathian-2-one, 3-methyl- Derived Polymers

Specific research detailing the mechanical properties of polymers derived directly from 1,4-Oxathian-2-one, 3-methyl- is not extensively documented. However, in polymer science, the introduction of a methyl group onto a monomer's backbone, such as in the 3-position of 1,4-oxathian-2-one, typically influences the resulting polymer's characteristics. This substitution can affect chain packing, crystallinity, and intermolecular forces, thereby tuning mechanical properties like tensile strength, elasticity, and thermal stability. For the parent poly(1,4-oxathian-2-one), thermal properties have been established, showing a glass transition temperature (Tg) of -39.6°C and a melting temperature (Tm) in the range of 40-60°C. researchgate.net It is hypothesized that a methyl substituent would alter these values, likely increasing the glass transition temperature due to restricted chain mobility.

Table 1: Thermal Properties of Unsubstituted Poly(1,4-oxathian-2-one)

Property Value
Glass Transition Temp. (Tg) -39.6°C
Melting Temp. (Tm) 40-60°C

Data derived from studies on the unsubstituted parent polymer. researchgate.net

Advanced Material Development and Functionalization

The thioether group within the polymer backbone derived from 1,4-oxathian-2-one monomers is a key site for functionalization. The sulfur atom can be oxidized to form sulfoxides and sulfones, which dramatically alters the polymer's polarity, solubility, and thermal properties. researchgate.netwikipedia.org For instance, the ROP of 1,4-oxathian-2-one-4,4-dioxide (the sulfone version of the parent monomer) yields a highly crystalline polyester with significantly higher glass transition (55°C) and melting temperatures (211°C with decomposition). researchgate.net This indicates that polymers from 1,4-Oxathian-2-one, 3-methyl- could serve as platforms for advanced materials. Post-polymerization oxidation of the sulfur atom would provide a pathway to new materials with tailored properties for specific applications, although specific studies on the 3-methyl derivative have not been reported.

Application as Synthetic Intermediates in Organic Synthesis

The 1,4-oxathiane (B103149) ring system is a valuable scaffold in organic synthesis, often used as a precursor to other molecular structures. mdpi.com

Building Blocks for Complex Heterocyclic Compounds

While direct examples involving 1,4-Oxathian-2-one, 3-methyl- are scarce, the general 1,4-oxathiane framework serves as a precursor to other heterocyclic systems. mdpi.com Synthetic strategies often involve the modification or cleavage of the oxathiane ring to introduce new functionalities or to facilitate rearrangements into different heterocyclic structures. For example, related 1,4-oxathiins have been used in cycloaddition chemistry and ring expansion reactions to access novel heterocyclic cores. mdpi.com The lactone functionality combined with the sulfur atom in 1,4-Oxathian-2-one, 3-methyl- offers multiple reactive sites for such transformations.

Precursors for Acyclic Targets and Other Ring Systems

The deliberate ring-opening of 1,4-oxathiane derivatives is a recognized synthetic strategy for accessing specific acyclic molecules. mdpi.comnih.gov Base-induced ring-opening of related 1,4-oxathiin (B13834599) systems, for instance, can generate reactive acyclic intermediates. nih.gov A key reaction for related saturated systems is the Ramberg-Bäcklund rearrangement, which has been explored for sulfone derivatives of 1,4-oxathianes to produce dihydrofurans. londonmet.ac.uk Although not specifically documented for 1,4-Oxathian-2-one, 3-methyl-, its structure suggests potential for similar ring-opening or rearrangement reactions to yield functionalized acyclic thioethers or to be converted into other ring systems.

Mechanistic Probes in Biochemical Research

There is no specific information available in the reviewed literature detailing the use of 1,4-Oxathian-2-one, 3-methyl- as a mechanistic probe in biochemical research. The study of sulfur-containing compounds is crucial in biochemistry, particularly in understanding redox biology and metabolism, but research has focused on naturally occurring metabolites like cysteine, methionine, and lanthionine (B1674491) ketimine, or on specifically designed fluorescent probes for detecting reactive sulfur species. nih.govnih.govrsc.org

Investigating Molecular Interactions and Target Engagement

The sulfur atom in the 1,4-oxathiane ring, with its lone pairs of electrons and potential for oxidation to sulfoxide (B87167) and sulfone, presents opportunities for various non-covalent and covalent interactions with biological macromolecules. wikipedia.orgmasterorganicchemistry.com Thioethers are known to engage in interactions with biological targets, and sulfur-containing heterocycles are integral to many medicinally active compounds. rsc.orgnih.gov The study of such interactions is crucial for understanding the mechanism of action of therapeutic agents.

The lactone ring in 1,4-Oxathian-2-one, 3-methyl- can act as an electrophilic center, making it a potential target for nucleophilic residues in the active sites of enzymes. This reactivity could be exploited to design covalent probes for identifying and characterizing enzyme function. The principles of designing such probes are well-established in chemical biology, where reactive functional groups are used to tag and identify protein targets.

Table 1: Potential Molecular Interactions of 1,4-Oxathian-2-one, 3-methyl-

Functional MoietyPotential Interaction TypeInteracting Partner (Example)
Thioether (Sulfur)Hydrogen Bonding, Metal CoordinationAmino acid residues, Metalloproteins
Lactone (Carbonyl)Nucleophilic Attack (Covalent)Serine, Cysteine, or Threonine residues in enzyme active sites
Methyl GroupHydrophobic InteractionsHydrophobic pockets in proteins

Note: This table is based on the general reactivity of thioethers and lactones and represents hypothetical interactions in the absence of specific studies on 1,4-Oxathian-2-one, 3-methyl-.

Elucidation of Biochemical Pathways

The elucidation of biochemical pathways is a fundamental aspect of understanding cellular metabolism and disease. ableweb.org Chemical probes that can interact with specific enzymes or intermediates in a pathway are valuable tools in this endeavor. frontiersin.org While there is no direct evidence of 1,4-Oxathian-2-one, 3-methyl- being used for this purpose, its structure suggests a potential, albeit hypothetical, application.

For instance, if a particular metabolic pathway involves an enzyme that recognizes or is inhibited by a lactone-containing molecule, a labeled version of 1,4-Oxathian-2-one, 3-methyl- could theoretically be used to track the compound's fate within a cell or to identify the specific enzyme it interacts with. The development of such molecular probes is a common strategy in chemical biology to unravel complex biological processes. frontiersin.org The biosynthesis of natural products containing β-lactone rings, for example, has been a subject of intense investigation, with researchers working to identify the enzymatic machinery responsible for their formation. nih.govresearchgate.net

Environmental Fate and Degradation Studies of 1,4-Oxathiane Compounds

Specific environmental fate and degradation data for 1,4-Oxathian-2-one, 3-methyl- are not available. However, by examining studies on related 1,4-oxathiane and organosulfur compounds, it is possible to infer potential environmental behaviors. Organosulfur compounds are known to play a role in the global sulfur cycle. britannica.com

Chemical and Photochemical Degradation Pathways

The chemical and photochemical degradation of organosulfur compounds in the environment can be influenced by various factors, including sunlight and the presence of reactive chemical species. nih.gov For instance, the photochemical degradation of natural organic sulfur compounds has been observed, with some studies suggesting that sunlight can lead to the breakdown of these molecules, potentially releasing sulfate. nih.gov

The thioether linkage in 1,4-oxathiane compounds could be susceptible to oxidation by environmentally relevant oxidants. The lactone functional group may undergo hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring structure.

Biotic Transformations and Microbial Degradation

The microbial degradation of sulfur-containing organic compounds is a key process in the environment. epa.gov While specific studies on 1,4-Oxathian-2-one, 3-methyl- are lacking, research on other organosulfur compounds indicates that various microorganisms are capable of metabolizing them. nih.govfrontiersin.org The biodegradation pathways often involve oxidation of the sulfur atom and cleavage of carbon-sulfur bonds.

For example, the biodegradation of the neonicotinoid insecticide thiacloprid, which contains a sulfur atom within its structure, has been studied, revealing various microbial metabolic pathways. nih.gov Similarly, the microbial degradation of other persistent organic pollutants has been a significant area of research. frontiersin.orgmdpi.com It is plausible that microorganisms exist that could degrade 1,4-oxathiane compounds, although the specific enzymes and pathways are unknown. The degradation of lactones is also a known biological process, with various hydrolases capable of cleaving the ester bond. nih.gov

Long-Term Stability and Environmental Persistence

The environmental persistence of an organic compound is determined by its resistance to various degradation processes. researchgate.net Based on the general knowledge of organosulfur compounds, the persistence of 1,4-oxathiane compounds would depend on their susceptibility to microbial degradation, chemical hydrolysis, and photolysis. Some organosulfur compounds have been found to be not persistent in the environment, with the exception of certain complex polycyclic structures. researchgate.net The presence of both a thioether and a lactone suggests that 1,4-Oxathian-2-one, 3-methyl- may have multiple points of susceptibility to environmental degradation, potentially limiting its long-term persistence.

Advanced Functionalization and Hybrid Material Development

The development of advanced materials with tailored properties is a significant area of chemical research. The functionalization of core molecular scaffolds is a key strategy in creating new materials. While there are no specific examples of 1,4-Oxathian-2-one, 3-methyl- being used in this context, its structure offers potential for modification and incorporation into larger systems.

The thioether can be oxidized to a sulfoxide or a sulfone, which alters the polarity and reactivity of the molecule. wikipedia.org The lactone ring can be opened by nucleophiles to introduce new functional groups. These reactions could be used to attach the 1,4-oxathian-2-one core to polymers or other materials, creating hybrid materials with novel properties. For example, the incorporation of thioether and lactone functionalities into polymers has been explored for the development of degradable elastomeric materials. researchgate.net Such materials could have applications in the biomedical field. The general principles of creating hybrid materials often involve the covalent or non-covalent linking of organic and inorganic components to achieve synergistic properties.

Fullerene-Fused 1,4-Oxathian-2-one Derivatives

The covalent functionalization of fullerenes is a critical area of materials science, aiming to modify their electronic and physical properties for various applications. beilstein-journals.orgresearchgate.net One emerging strategy involves the fusion of heterocyclic rings, such as 1,4-oxathian-2-one, to the fullerene cage.

A notable development in this area is the synthesis of C60 fullerene-fused 1,4-oxathian-2-ones. researchgate.net Researchers have successfully synthesized 1,9-[3′-Methyl-2′-oxo-1′,4′-oxathiano]-1,9-dihydro-(C60-Ih) beilstein-journals.orglondonmet.ac.ukfullerene through a selective reaction. researchgate.net This process involves the reaction of fullerene epoxide (C60O) with 2-mercaptopropionic acid, the precursor that forms the 3-methyl-1,4-oxathian-2-one ring system upon fusion. researchgate.net

The synthesis is efficiently carried out in an inert atmosphere at room temperature, facilitated by sodium hydroxide (B78521) (NaOH) and the use of ultrasonication, which significantly enhances the reaction rate and yield. researchgate.net This sonochemical approach is highlighted as an effective and selective method for producing these novel fullerene derivatives. researchgate.netnih.gov The reaction proceeds by expanding the epoxy ring of the fullerene epoxide with the mercaptocarboxylic acid. researchgate.net High-performance liquid chromatography (HPLC) analysis indicates a high yield of the target product, estimated at 87%. researchgate.net The resulting fullerene derivative is a powder that is soluble in various organic solvents like o-dichlorobenzene (oDCB), toluene (B28343), and chloroform. researchgate.net

The structure of the synthesized compound has been confirmed using high-resolution mass spectrometry and NMR spectroscopy. The mass spectrum for the non-methylated analogue shows a characteristic molecular ion peak, and the 1H NMR spectrum confirms the presence of the fused ring structure. researchgate.net The ultraviolet-visible (UV-Vis) spectrum displays a maximum absorption at 432 nm, which is characteristic of londonmet.ac.uklondonmet.ac.uk isomers of functionalized C60 fullerenes. researchgate.net

Table 1: Synthesis of Fullerene-Fused 1,4-Oxathian-2-one Derivatives

Reactants Catalyst/Conditions Product Yield Reference
Fullerene Epoxide (C60O) + 2-Mercaptopropionic Acid NaOH, Ultrasonication (1 h) 1,9-[3′-Methyl-2′-oxo-1′,4′-oxathiano]-1,9-dihydro-(C60-Ih) beilstein-journals.orglondonmet.ac.ukfullerene 87% researchgate.net
Fullerene Epoxide (C60O) + Mercaptoacetic Acid NaOH, Ultrasonication (1 h) 1,9-[2′-oxo-1′,4′-oxathiano]-1,9-dihydro(C60-Ih) beilstein-journals.orglondonmet.ac.ukfullerene 96% researchgate.net

Design of Novel Scaffolds with Tunable Reactivity

The 1,4-oxathian-2-one ring system serves as a versatile scaffold for designing new molecules with reactivity that can be tailored for specific applications in medicinal chemistry and materials science. mdpi.comresearchgate.net The reactivity of the 1,4-Oxathian-2-one, 3-methyl- scaffold is centered around several key structural features: the lactone group, the sulfur atom, and the carbon atoms adjacent to the carbonyl group and the sulfur atom.

Key Reactive Sites for Tunable Reactivity:

Lactone Ring Opening: The ester linkage in the lactone ring is susceptible to hydrolysis under acidic or basic conditions, which opens the ring to form a linear hydroxy thioether carboxylic acid. This reaction pathway allows the 1,4-oxathian-2-one scaffold to be used as a protected form of this linear molecule, which can be released under specific chemical triggers.

Sulfur Atom Oxidation: The sulfur atom within the 1,4-oxathiane ring can be selectively oxidized to a sulfoxide or further to a sulfone. wikipedia.org This modification dramatically alters the electronic properties, polarity, and steric profile of the molecule. The resulting sulfoxides and sulfones can have different biological activities and chemical reactivities compared to the parent sulfide, offering a straightforward method to tune the scaffold's properties. mdpi.com

Alpha-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (C3, bearing the methyl group) can potentially be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position. This provides a route to a diverse library of derivatives with modified properties.

Cycloaddition Reactions: While the saturated 1,4-oxathian-2-one ring itself is not a typical participant in cycloaddition reactions, its derivatives could be designed to incorporate unsaturation, making them suitable for such transformations. beilstein-journals.org For instance, elimination reactions could create a double bond, transforming the scaffold into a dienophile for Diels-Alder reactions, thereby enabling the construction of complex polycyclic systems. mdpi.com

The strategic modification of these reactive sites allows for the systematic tuning of the molecule's reactivity, solubility, and biological interaction profile. This makes the 1,4-oxathian-2-one scaffold a promising starting point for developing new chemical entities for various applications, including the synthesis of novel heterocyclic compounds and bioactive molecules. londonmet.ac.ukresearchgate.net

Table 2: Potential Reactions for Tuning the 1,4-Oxathian-2-one Scaffold

Reactive Site Reaction Type Potential Outcome
Ester Linkage (Lactone) Hydrolysis (Acid/Base) Ring opening to form a linear functionalized molecule.
Sulfur Atom Oxidation Formation of sulfoxide or sulfone derivatives with altered electronic properties. wikipedia.org
C3-Carbon (α to C=O) Enolate Alkylation Introduction of diverse substituents for scaffold decoration.
Ring System Derivatization for Cycloaddition Creation of unsaturated derivatives for constructing complex polycyclic structures. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-methyl-1,4-oxathian-2-one to minimize side reactions?

  • Methodological Answer : Synthesis optimization requires addressing competing reaction pathways, such as the formation of dihydro-1,4-oxathiines (e.g., 2c vs. 4c). Key factors include:

  • Reaction Conditions : Acid/base catalysis can accelerate hydration equilibria, but side reactions (e.g., 1,3-oxathiolane formation) may arise. Method B1 is preferable for suppressing side products compared to other approaches .
  • Substituent Effects : Electron-withdrawing groups (e.g., α-halogen substituents) increase hydrate stability, influencing reaction outcomes. Adjusting substituents can shift equilibrium constants .
  • Monitoring Tools : Use real-time NMR or HPLC to track intermediates and optimize reaction termination points .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of 3-methyl-1,4-oxathian-2-one?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 4.91 ppm for CHO groups) confirm structural assignments and detect hydrate intermediates .
  • Elemental Analysis : Validate molecular composition (e.g., C 61.66%, H 8.47%) to assess purity .
  • Chromatography : HPLC with ≥99% purity thresholds ensures batch consistency .

Advanced Research Questions

Q. How can computational tools like CAMEO predict competing reaction pathways in the synthesis of 3-methyl-1,4-oxathian-2-one derivatives?

  • Methodological Answer :

  • Pathway Simulation : CAMEO evaluates thermodynamic and kinetic parameters (e.g., hydration equilibrium constants) to model competing pathways. For example, it predicts the dominance of 3-phenyldihydro-1,4-oxathiine over alternative products under specific conditions .
  • Limitations : Computational models may underestimate steric or solvent effects, necessitating experimental validation. For instance, method B1’s superiority over CAMEO-predicted routes highlights the need for empirical refinement .

Q. What strategies are effective in analyzing the environmental stability of 3-methyl-1,4-oxathian-2-one under varying humidity and temperature?

  • Methodological Answer :

  • Surface Reactivity Studies : Use microspectroscopic imaging (e.g., FTIR, XPS) to assess adsorption/desorption kinetics on indoor surfaces, which influence degradation pathways .
  • Accelerated Aging Tests : Expose the compound to controlled humidity/temperature cycles and monitor decomposition products via GC-MS .
  • Hydration Dynamics : Quantify hydrate formation rates using kinetic isotope effects (KIE) under acidic/basic conditions .

Q. What mechanistic insights explain the reactivity of 3-methyl-1,4-oxathian-2-one in elimination-substitution reactions?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O}) can track oxygen migration during ring-opening reactions. For example, esters of 3-hydroxyxanthine analogs undergo elimination-substitution via intermediate oxonium ions .
  • Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and activation barriers for competing pathways (e.g., SN2 vs. E2 mechanisms) .
  • Experimental Validation : Trapping reactive intermediates (e.g., with nucleophiles) confirms proposed mechanisms .

Methodological Considerations

  • Safety Protocols : Handle 3-methyl-1,4-oxathian-2-one in fume hoods with PPE (gloves, goggles) due to undefined hazards per safety data sheets .
  • Data Contradictions : Resolve discrepancies (e.g., CAMEO predictions vs. experimental outcomes) by cross-referencing computational results with empirical kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.